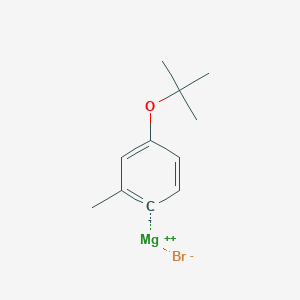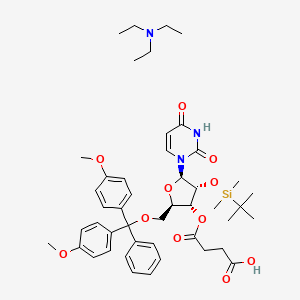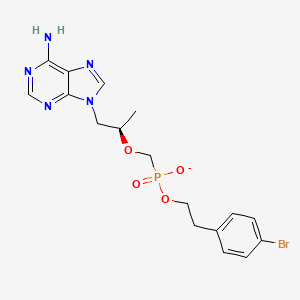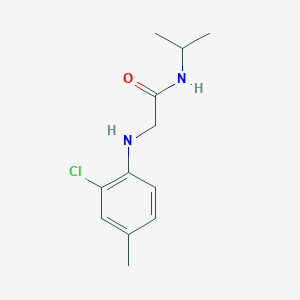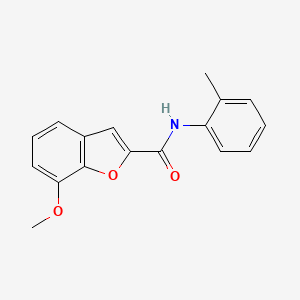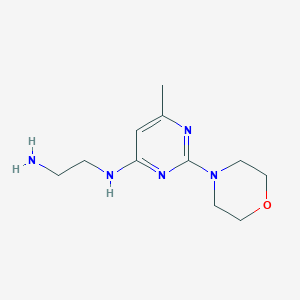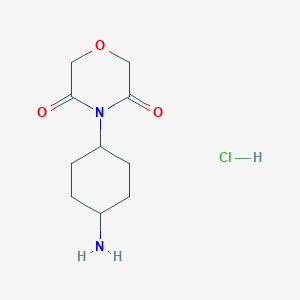
4-(4-Aminocyclohexyl)morpholine-3,5-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Aminocyclohexyl)morpholine-3,5-dione hydrochloride is a chemical compound that features a morpholine ring substituted with an aminocyclohexyl group and a dione functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminocyclohexyl)morpholine-3,5-dione hydrochloride typically involves the reaction of 4-aminocyclohexanol with morpholine-3,5-dione under specific conditions. The process may include steps such as coupling, cyclization, and reduction reactions. For instance, a common method involves the use of amino alcohols and α-haloacid chlorides, followed by cyclization and reduction to form the desired morpholine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminocyclohexyl)morpholine-3,5-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dione functionality to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted morpholine derivatives.
Scientific Research Applications
4-(4-Aminocyclohexyl)morpholine-3,5-dione hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 4-(4-Aminocyclohexyl)morpholine-3,5-dione hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog with a similar ring structure but lacking the aminocyclohexyl and dione functionalities.
4-(4-Aminocyclohexyl)morpholine: Similar but without the dione group.
Morpholine-3,5-dione: Lacks the aminocyclohexyl substitution.
Uniqueness
4-(4-Aminocyclohexyl)morpholine-3,5-dione hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H17ClN2O3 |
|---|---|
Molecular Weight |
248.70 g/mol |
IUPAC Name |
4-(4-aminocyclohexyl)morpholine-3,5-dione;hydrochloride |
InChI |
InChI=1S/C10H16N2O3.ClH/c11-7-1-3-8(4-2-7)12-9(13)5-15-6-10(12)14;/h7-8H,1-6,11H2;1H |
InChI Key |
LRDSKUUOZYPMOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)N2C(=O)COCC2=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(6-bromobenzo[d]oxazol-2-yl)acetate](/img/structure/B14883055.png)

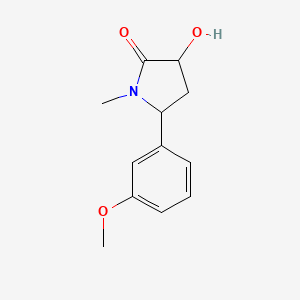
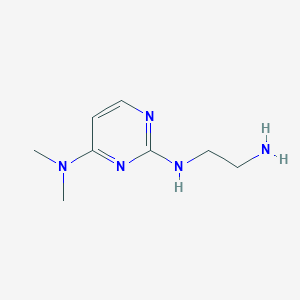
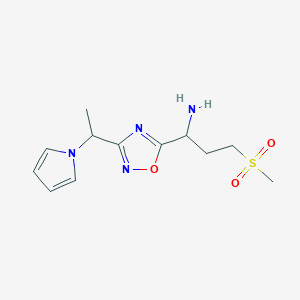
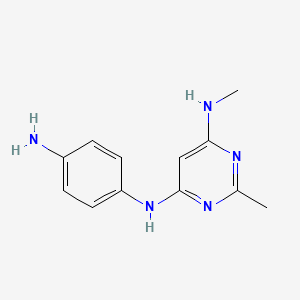
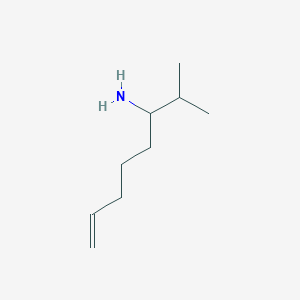
![2-[(2-chlorophenyl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B14883094.png)
